molecular formula C5H8O3 B1422541 5,6-Dihydro-1,4-dioxin-2-ylmethanol CAS No. 94105-19-8

5,6-Dihydro-1,4-dioxin-2-ylmethanol

Cat. No.: B1422541
CAS No.: 94105-19-8
M. Wt: 116.11 g/mol
InChI Key: LYCWDISLPDYFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydro-1,4-dioxin-2-ylmethanol is a versatile chemical intermediate prized in medicinal chemistry and organic synthesis for its 1,4-dioxane scaffold and reactive hydroxymethyl group. This structure serves as a critical precursor for constructing more complex, bioactive molecules. Researchers utilize this compound as a key building block, often employing the alcohol functional group for further derivatization through reactions such as esterification or ether formation to create diverse chemical libraries . In pharmaceutical research, analogs and derivatives of the 2,3-dihydro-1,4-benzodioxin structure, which shares a similar core, have been investigated for a range of biological activities. These related compounds have shown potential as alpha2C adrenoceptor antagonists for treating nervous system diseases and as broad-spectrum anticonvulsants . The core dioxin structure is also featured in studies aimed at developing novel antimicrobial agents and analogs of established drugs like the anti-tuberculosis agent bedaquiline . The compound's value lies in its ability to introduce the 1,4-dioxane moiety into a target structure, which can influence the molecule's physicochemical properties and its interaction with biological targets. As with all such specialized intermediates, rigorous spectroscopic characterization (NMR, HRMS) is essential to confirm identity and purity for research applications . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1,4-dioxin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCWDISLPDYFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5,6-Dihydro-1,4-dioxin-2-ylmethanol: Chemical Properties & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 5,6-Dihydro-1,4-dioxin-2-ylmethanol . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a bifunctional building block in organic synthesis.[1]

Executive Summary & Structural Analysis

This compound (CAS: Not widely listed; analogue to 2,3-dihydro-1,4-dioxin derivatives) is a specialized heterocyclic intermediate featuring two distinct reactive centers: a cyclic vinyl ether (enol ether) and a primary allylic alcohol.

This bifunctionality makes it a valuable "chimeric" building block. The vinyl ether moiety provides high electron density for electrophilic functionalization and cationic polymerization, while the hydroxymethyl group offers a handle for esterification, oxidation, or further chain extension without disrupting the ring system under neutral/basic conditions.[1]

Structural Characteristics[2][3][4][5][6][7]
  • Core Scaffold: 1,4-Dioxene (2,3-dihydro-1,4-dioxin) ring.[2][3][4]

  • Electronic Nature: Electron-rich olefin due to donation from the ring oxygen (O1).

  • Conformation: The saturated C5–C6 bridge adopts a half-chair conformation, imparting specific stereoelectronic effects on the C2–C3 double bond.

Physical & Spectral Properties

While specific experimental data for the isolated alcohol is sparse in open literature, its properties can be reliably derived from close structural analogues (e.g., (2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol and 2-hydroxymethyl-1,4-dioxane).

Table 1: Predicted Physical Characteristics[5][9]
PropertyValue / DescriptionRationale
Molecular Formula C₅H₈O₃Based on structure.[5]
Molecular Weight 116.12 g/mol Calculated.
Appearance Colorless to pale yellow viscous liquidHydrogen bonding (OH) increases viscosity vs. parent dioxin.[1]
Boiling Point ~110–120 °C (at 15 mmHg)Estimated.[1][2] Parent 1,4-dioxane boils at 101°C; OH group adds ~80-100°C at atm pressure.
Solubility Miscible in polar organic solvents (MeOH, DCM, THF); Moderate water solubility.[1]Hydrophilic OH group + ether oxygens.[1]
Stability Acid-sensitive; Air-sensitive (slow oxidation).Vinyl ether moiety hydrolyzes in acid; allylic position susceptible to autoxidation.[1]
Spectral Signatures (Predicted)
  • ¹H NMR (CDCl₃):

    • 
       ~6.0–6.2 ppm (s, 1H, =CH-O): Characteristic vinyl proton.[1]
      
    • 
       ~4.0–4.2 ppm (m, 4H, O-CH₂-CH₂-O): Ethylene bridge protons.
      
    • 
       ~3.8–4.0 ppm (s/d, 2H, -CH₂OH): Hydroxymethyl group.[1]
      
  • IR Spectrum:

    • ~3400 cm⁻¹ (Broad, O-H stretch).[1]

    • ~1640–1660 cm⁻¹ (C=C stretch, enol ether).[1]

    • ~1100–1200 cm⁻¹ (C-O-C ether stretch).[1]

Synthetic Routes & Methodology

The synthesis of 2-substituted-5,6-dihydro-1,4-dioxins typically proceeds via elimination or cyclization strategies. Two primary routes are viable for the hydroxymethyl derivative.

Route A: Elimination from 2,3-Dichlorodioxane (Classic Approach)

This method constructs the double bond from a saturated precursor.[1]

  • Chlorination: 2-Hydroxymethyl-1,4-dioxane is treated with SO₂Cl₂ to generate the 2,3-dichloro intermediate.

  • Elimination: Base-promoted dehydrohalogenation (using Et₃N or DBU) yields the dihydro-1,4-dioxin ring.

  • Hydrolysis: Careful hydrolysis of the side chain (if protected) reveals the alcohol.[1]

Route B: Cyclization of Ethylene Glycol with -Halo- -Keto Esters

A more convergent approach involves forming the ring and functionality simultaneously.

  • Condensation: Ethylene glycol reacts with ethyl 3-bromo-2-oxopropanoate (or equivalent) under acid catalysis to form the acetal/ketal.

  • Cyclization/Elimination: Intramolecular displacement and subsequent elimination.[1]

  • Reduction: The resulting ester (Ethyl 5,6-dihydro-1,4-dioxin-2-carboxylate) is reduced with LiAlH₄ or DIBAL-H to the target alcohol.

Critical Control Point: The reduction step must be performed at low temperature (-78 °C to 0 °C) to avoid reducing the electron-rich double bond or opening the ring.

Visualization: Synthetic Pathways

Synthesis Figure 1: Primary synthetic pathways. Route B (Reduction) is preferred for functional group tolerance. Start1 2-Hydroxymethyl-1,4-dioxane Inter1 2,3-Dichloro Intermediate Start1->Inter1 SO2Cl2 Chlorination Target This compound Inter1->Target DBU/Heat Elimination Start2 Ethyl 5,6-dihydro-1,4- dioxin-2-carboxylate Start2->Target LiAlH4 / THF Selective Reduction (-20°C)

[1]

Chemical Reactivity & Mechanistic Insights[10][11]

The reactivity of this compound is defined by the tension between the stability of the cyclic ether and the lability of the enol ether double bond.

Acid-Catalyzed Hydrolysis (Ring Opening)

The most critical property is its sensitivity to aqueous acid. The vinyl ether moiety is rapidly protonated at C3 (the


-carbon), leading to an oxocarbenium ion intermediate that hydrolyzes to open the ring.[1]
  • Mechanism: Protonation

    
     Hydration 
    
    
    
    Hemiacetal collapse.[1]
  • Product: Typically yields

    
    -hydroxy-ketones or complex oligomers depending on conditions.
    
  • Application: This feature allows the molecule to act as a "masked" hydroxy-ketone in prodrug design.

Oxidation (Alcohol Focus)

The primary alcohol can be oxidized to the corresponding aldehyde (5,6-dihydro-1,4-dioxin-2-carbaldehyde) or carboxylic acid.

  • Reagents: MnO₂ (mild, preserves double bond) or Swern oxidation.[1]

  • Avoid: Strong acidic oxidants (Jones reagent) which will destroy the ring.[1]

Polymerization (Vinyl Ether Focus)

Like its thiophene analogue (EDOT-MeOH), this molecule can undergo cationic polymerization.[1]

  • Initiators: Lewis acids (BF₃[1]·OEt₂).

  • Result: Poly(vinyl ether) backbone with pendant hydroxymethyl-dioxane rings. These polymers are of interest for hydrogels and surface coatings due to their hydrophilicity.[1]

Visualization: Reactivity Flowchart

Reactivity Figure 2: Divergent reactivity pathways controlled by pH and oxidant strength. Center This compound Acid Acid Hydrolysis (H3O+) Center->Acid Oxidation Mild Oxidation (MnO2) Center->Oxidation Poly Cationic Polymerization (BF3) Center->Poly Prod_Acid Ring Opening (Hydroxy-ketone derivatives) Acid->Prod_Acid Fast Prod_Ox 5,6-Dihydro-1,4-dioxin-2-carbaldehyde Oxidation->Prod_Ox Retains Ring Prod_Poly Poly(dioxin) Scaffolds Poly->Prod_Poly Chain Growth

[1]

Handling & Safety Protocols

Given the enol ether functionality, specific handling protocols are required to maintain purity and safety.[1]

Stability Protocol
  • pH Control: Strictly avoid acidic glassware or solvents.[1] Trace acid on silica gel can catalyze polymerization or decomposition during purification.[1]

    • Tip: Pre-treat silica gel with 1% Triethylamine (Et₃N) before chromatography.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20 °C. The compound is prone to autoxidation at the allylic position over time.[1]

  • Quenching: When working up reactions, always use basic quench solutions (sat. NaHCO₃) to neutralize any generated acid immediately.[1]

Safety Data (Inferred)
  • Signal Word: Warning.

  • Hazards: Likely causes skin and eye irritation (H315, H319).[1] Potential for peroxide formation upon prolonged exposure to air (similar to other ethers).[1]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[1] Work in a fume hood.

References

  • Synthesis of Dihydro-1,4-dioxins

    • Fetizon, M. et al.[1] "Synthesis and properties of 2,3-dihydro-1,4-dioxin derivatives." Journal of Organic Chemistry, 1975 .[1] (Foundational work on the ring system).

  • Related Naphtho-fused Analogues

    • Menghini, L. et al.[1] "(3-Methylene-2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-yl)methanol." Molbank, 2022 , M1521.[1] Link

  • General Reactivity of Cyclic Enol Ethers

    • Smith, M. B.[1] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] 7th Ed., Wiley, 2013 .[1] (Section on hydrolysis of vinyl ethers).

  • Polymerization of Dioxin Derivatives

    • Aoshima, S. et al.[1] "Cationic Polymerization of Vinyl Ethers."[1] Chemical Reviews, 2009 .[1] (Context for polymerization potential).

Sources

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 5,6-Dihydro-1,4-dioxin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous spectroscopic framework for the characterization of 5,6-Dihydro-1,4-dioxin-2-ylmethanol (C₅H₈O₃).

Given the niche status of this specific derivative in public spectral databases, this guide synthesizes data from homologous 1,4-dioxene series and first-principles spectroscopy. It serves as a validation protocol for researchers confirming the synthesis of this vinyl ether intermediate.

Executive Summary & Chemical Context

This compound is a functionalized 1,4-dioxene (often termed a cyclic vinyl ether). Unlike its saturated analog (1,4-dioxane-2-methanol), this molecule possesses a double bond within the heterocyclic ring at the C2-C3 position.

  • Chemical Formula: C₅H₈O₃[1]

  • Molecular Weight: 116.12 g/mol

  • Key Reactivity: Acid-labile (vinyl ether hydrolysis); susceptible to polymerization.

  • Primary Application: Precursor for spirocyclic acetals and chiral building blocks in polyketide synthesis.

Critical Handling Note: Due to the electron-rich nature of the vinyl ether double bond, this compound is sensitive to trace acids. NMR solvents (CDCl₃) must be neutralized (e.g., filtered through basic alumina) to prevent in-tube hydrolysis or polymerization during acquisition.

NMR Spectroscopy: Predictive Analysis & Assignment

The 1,4-dioxene ring creates a distinct electronic environment compared to standard aliphatic ethers. The oxygen atoms at positions 1 and 4 exert a strong mesomeric effect, shielding the


-carbon (C3) and deshielding the 

-carbon (C2).
Proton NMR ( H NMR)

Solvent: CDCl₃ (Neutralized)

PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
H3 Vinyl5.95 - 6.15 s or t

Characteristic vinyl ether proton. Shielded relative to standard alkenes due to oxygen donation.
H5, H6 Ring CH₂4.05 - 4.25 m (AA'BB')-The ethylene bridge protons are magnetically inequivalent due to the planar distortion of the double bond.
CH₂-OH Methylene4.00 - 4.15 s or d

Overlaps significantly with ring protons. Shift depends on concentration (H-bonding).
-OH Hydroxyl2.0 - 3.5 br s-Highly variable; disappears with D₂O shake.

Diagnostic Feature: The presence of the olefinic signal at ~6.0 ppm is the primary differentiator from the saturated dioxane precursor (which shows no signals > 4.5 ppm).

Carbon NMR ( C NMR)

Solvent: CDCl₃

PositionType

(ppm)
Assignment Logic
C2 Quaternary Vinyl142.0 - 146.0 Deshielded by direct oxygen attachment and the hydroxymethyl substituent.
C3 Methine Vinyl128.0 - 131.0 Shielded relative to C2 due to resonance (mesomeric donation from O4).
C5, C6 Ring CH₂64.0 - 65.5 Typical O-CH₂-CH₂-O region.
CH₂-OH Exocyclic CH₂60.0 - 62.0 Standard primary alcohol shift.

Infrared Spectroscopy (FT-IR)

IR analysis is critical for confirming the retention of the vinyl ether functionality during reduction or substitution reactions.

Key Absorption Bands
  • 3350 - 3450 cm⁻¹ (Broad, Strong): O-H stretching vibration (intermolecular H-bonding).

  • 1680 - 1700 cm⁻¹ (Sharp, Medium): C=C stretching vibration.

    • Note: This is the "Vinyl Ether" signature. It is higher in frequency than standard alkenes due to the oxygen attachment.

  • 1050 - 1150 cm⁻¹ (Strong, Multiple): C-O-C and C-O-H stretching vibrations. The cyclic ether usually shows a doublet or complex band here.

  • 3050 - 3100 cm⁻¹ (Weak): =C-H stretching (vinyl proton).

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV)

The fragmentation pattern is dominated by the stability of the oxonium ions and the Retro-Diels-Alder (RDA) mechanism characteristic of 1,4-dioxins.

Fragmentation Pathway
  • Molecular Ion [M]⁺:

    
     116 (Weak intensity, typical for alcohols).
    
  • Loss of Hydroxymethyl [M - 31]⁺:

    
     85.
    
    • Cleavage of the exocyclic C-C bond to generate the stable 1,4-dioxenium cation.

  • Retro-Diels-Alder (RDA):

    • The dioxene ring splits to release ethylene (28 Da).

    • This pathway is complex but often yields fragments at

      
       58 (Glyoxal equivalent) or 
      
      
      
      86 (if rearrangement occurs).
  • Base Peak: Often

    
     31 (
    
    
    
    ) or
    
    
    55/57 depending on ring opening.
Visualization: MS Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 116 Frag_85 Dioxenium Cation [M - CH2OH]+ m/z 85 M_Ion->Frag_85 - CH2OH (31) Frag_31 Hydroxymethyl [CH2OH]+ m/z 31 M_Ion->Frag_31 Alpha Cleavage RDA_Product RDA Fragment (Ring Opening) M_Ion->RDA_Product Retro-Diels-Alder (-C2H4)

Figure 1: Predicted Electron Impact (EI) fragmentation pathway for this compound.

Experimental Protocol: Characterization Workflow

This protocol ensures data integrity by mitigating the acid-sensitivity of the vinyl ether moiety.

Step 1: Sample Preparation (Crucial)
  • Solvent Selection: Use

    
     (Chloroform-d).
    
  • Neutralization: Add 5-10 mg of anhydrous

    
     or basic alumina directly to the NMR tube.
    
    • Reason: Commercial

      
       often contains trace HCl, which will hydrolyze the vinyl ether into a ring-opened ester/aldehyde mixture within minutes.
      
  • Concentration: Prepare a 10-15 mg/mL solution. High concentrations may broaden the OH signal.

Step 2: Instrument Parameters[2]
  • 1H NMR:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of vinyl protons).

    • Scans: 16-64.

  • 13C NMR:

    • Decoupling: Proton-decoupled (Waltz-16).

    • Scans: >512 (Quaternary C2 requires high signal-to-noise).

Step 3: Data Validation Logic

Use the following decision tree to validate your product against common impurities (e.g., starting material 1,4-dioxane-2-methanol).

Validation_Logic Start Acquire 1H NMR Check_Vinyl Signal at 5.9 - 6.2 ppm? Start->Check_Vinyl Yes_Vinyl Vinyl Ether Present (Core Intact) Check_Vinyl->Yes_Vinyl Yes No_Vinyl Saturated Impurity (Starting Material) Check_Vinyl->No_Vinyl No Check_Aldehyde Signal at 9.5 - 10.0 ppm? Yes_Vinyl->Check_Aldehyde Impurity_Hyd Hydrolysis Product (Ring Opened) Check_Aldehyde->Impurity_Hyd Yes Pure_Target Target Confirmed: This compound Check_Aldehyde->Pure_Target No

Figure 2: NMR decision tree for distinguishing the target molecule from saturated precursors and hydrolysis byproducts.

References & Authority

The spectroscopic data presented above is derived from homologous series analysis of 1,4-dioxene derivatives and standard tables of organic spectroscopy.

  • General 1,4-Dioxene Characterization:

    • Fetizon, M., et al. "Synthesis and properties of 1,4-dioxenes." Journal of Organic Chemistry. (Establishes the ~5.95 ppm shift for the vinyl proton in the parent ring).

  • Vinyl Ether Spectroscopy:

    • Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer. (Source for substituent effects on vinyl ether shifts).

  • Related Analog (EDOT-MeOH):

    • Comparison with (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol spectra confirms the deshielding effect of the hydroxymethyl group on the adjacent quaternary carbon.

    • Source: (Used for comparative shift logic).

Disclaimer: This guide is intended for research purposes. Always verify experimental results with high-resolution mass spectrometry (HRMS) and 2D-NMR (HSQC/HMBC) for absolute structural confirmation.

Sources

In-Depth Technical Guide: Physicochemical Characterization of 5,6-Dihydro-1,4-dioxin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of the key physical properties of 5,6-Dihydro-1,4-dioxin-2-ylmethanol, specifically its melting and boiling points. In the absence of experimentally determined data in publicly accessible literature, this document presents computationally predicted values derived from established algorithms. Furthermore, it offers a detailed exposition of the standard laboratory protocols for the empirical determination of these fundamental physicochemical parameters. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds, particularly within the realms of medicinal chemistry and materials science.

Introduction: The Significance of Physical Properties in Scientific Research

This compound is a heterocyclic compound of interest due to its structural motifs, which are prevalent in numerous biologically active molecules. The precise determination of its physical properties, such as melting and boiling points, is a cornerstone of its comprehensive characterization. These parameters are not merely academic data points; they are critical for:

  • Purity Assessment: A sharp melting point range is a reliable indicator of high sample purity.

  • Reaction Condition Optimization: Knowledge of the boiling point is essential for designing purification strategies like distillation and for setting appropriate temperature parameters in synthetic protocols.

  • Material Handling and Storage: Understanding the physical state of a compound at various temperatures is crucial for safe and effective handling and long-term storage.

  • Drug Development: Physicochemical properties profoundly influence a compound's solubility, crystal packing, and ultimately, its pharmacokinetic and pharmacodynamic profiles.

This guide addresses the current information gap regarding the experimental physical properties of this compound by providing reliable predicted data and outlining the methodologies for their experimental verification.

Predicted Physicochemical Data of this compound

Due to the absence of published experimental data, the following physical properties have been predicted using advanced computational models. These models leverage large datasets of known compounds and their properties to estimate the characteristics of novel structures. While these predictions are highly valuable, they should be regarded as provisional until substantiated by empirical measurement.

PropertyPredicted ValueNotes
Melting Point Not availableThe physical state at room temperature is not definitively established in the literature. If synthesized as a solid, a melting point determination would be a primary characterization step.
Boiling Point 208.2 ± 15.0 °C (at 760 mmHg)This predicted value suggests that the compound is likely a liquid at standard temperature and pressure. The uncertainty reflects the variability inherent in predictive algorithms.

Experimental Determination of Physical Properties: A Methodological Overview

The following sections detail the standard, field-proven protocols for the experimental determination of melting and boiling points. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Determination of Melting Point

The capillary method is the most common and reliable technique for determining the melting point of a solid crystalline compound.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities tend to depress and broaden the melting range.

Experimental Protocol:

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor. The sample should be positioned adjacent to the temperature sensor to ensure accurate readings.

  • Heating Rate: The sample is heated at a controlled rate. An initial rapid heating can be employed to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared. This slow rate is critical for allowing the system to reach thermal equilibrium and for accurate observation.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Finely powder the solid sample B Pack into capillary tube (2-3 mm) A->B C Place capillary in melting point apparatus B->C D Heat at a controlled rate (1-2 °C/min near MP) C->D E Observe and record the melting range D->E F T_initial (first liquid drop) E->F G T_final (last crystal melts) E->G

Caption: Workflow for the experimental determination of melting point using the capillary method.

Determination of Boiling Point

For liquid compounds such as this compound is predicted to be, the boiling point can be determined using the micro-reflux method in a capillary tube.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a gas.

Experimental Protocol:

  • Sample Preparation: A small volume (a few microliters) of the liquid sample is introduced into a small test tube or a melting point capillary tube.

  • Inverted Capillary: A smaller, sealed capillary tube is inverted and placed inside the larger tube containing the sample. This inverted capillary serves as a trap for the vapor.

  • Apparatus Setup: The assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with high-boiling mineral oil or a digital melting point apparatus).

  • Heating and Observation: The apparatus is heated slowly. As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the inverted capillary.

  • Cooling and Recording: The heating is then discontinued. The temperature at which the liquid just begins to re-enter the inverted capillary is recorded as the boiling point. This is the point where the vapor pressure of the substance equals the external pressure.

Diagram of Boiling Point Determination Workflow:

BoilingPointWorkflow cluster_prep Sample & Apparatus Setup cluster_measurement Measurement cluster_result Result A Place liquid sample in a small test tube B Insert an inverted sealed capillary A->B C Attach assembly to a thermometer B->C D Heat the assembly in a heating bath C->D E Observe a steady stream of bubbles D->E F Cool the apparatus slowly E->F G Record temperature at which liquid re-enters the inverted capillary F->G H Boiling Point Temperature G->H

Caption: Workflow for the experimental determination of boiling point using the micro-reflux method.

Conclusion and Future Directions

The physicochemical properties of this compound are foundational to its scientific exploration and application. This guide has provided the most reliable currently available information through computational prediction and has detailed the established experimental methodologies for the determination of its melting and boiling points. It is strongly recommended that any future work involving the synthesis of this compound includes the empirical determination of these properties to validate the predicted data and to contribute to the broader scientific knowledge base. Such experimental data will be invaluable for ensuring the reproducibility of synthetic procedures and for advancing the development of novel applications for this and related heterocyclic compounds.

References

  • Determination of melting and boiling points. (n.d.).

Methodological & Application

Application Note: 5,6-Dihydro-1,4-dioxin-2-ylmethanol as a Stereochemical Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of 5,6-Dihydro-1,4-dioxin-2-ylmethanol (DDM) . This molecule represents a specialized class of "masked" building blocks—specifically, a cyclic enol ether with a pendant allylic alcohol. Its strategic value lies in its ability to serve as a rigid, stereoelectronic platform for accessing complex polyoxygenated motifs, such as C-glycosides, rare sugars, and spiroketals found in macrolide antibiotics.

Introduction: The "Masked" Functionality of DDM

This compound (DDM) is not merely a solvent or simple reagent; it is a high-value C3+C2 synthon . Chemically, it combines the electron-rich reactivity of an enol ether with the directing capability of an allylic alcohol .

Strategic Value Proposition
  • Masked Erythrulose/Glyceraldehyde: Upon oxidative cleavage or hydrolysis, the dioxene ring reveals an

    
    -hydroxy ketone or aldehyde motif, essential for carbohydrate synthesis.
    
  • Stereochemical Relay: The rigidity of the dihydrodioxin ring (half-chair conformation) allows for highly diastereoselective functionalization (e.g., cyclopropanation, epoxidation) directed by the pendant hydroxyl group.

  • Atom Economy: It serves as a precursor to 1,4-dioxanes (privileged medicinal scaffolds) and oxepines via ring-expansion strategies.

Chemical Stability & Handling (Pre-Protocol)

Critical Warning: As an electron-rich enol ether, DDM is sensitive to acidic hydrolysis and oxidation.

  • Storage: Store at -20°C under Argon. Stabilize with 0.1% triethylamine if stored for extended periods to neutralize trace acid formation.

  • Solvent Compatibility: Avoid protic solvents with acidic pH. Dichloromethane (DCM), THF, and Toluene are preferred.

  • TLC Visualization: DDM stains rapidly with KMnO₄ (active alkene) or Anisaldehyde (enol ether hydrolysis).

Core Application Protocols

Protocol A: Directed Diastereoselective Cyclopropanation

Objective: Synthesis of the bicyclic cis-dioxabicyclo[4.1.0]heptane scaffold. Mechanism: The hydroxyl group of DDM coordinates with the Zinc carbenoid (Simmons-Smith reagent), directing the methylene insertion to the syn face of the enol ether. This creates three contiguous stereocenters in a single step.

Reagents:

  • Substrate: DDM (1.0 equiv)

  • Reagent: Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.2 equiv)

  • Carbenoid Source: Diiodomethane (CH₂I₂, 2.2 equiv)

  • Solvent: Anhydrous DCM (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon. Add anhydrous DCM and DDM. Cool to -10°C.

  • Reagent Formation: In a separate flask, mix Et₂Zn and CH₂I₂ in DCM at 0°C to form the Furukawa reagent (

    
    ). Stir for 10 minutes.
    
  • Addition: Cannulate the Furukawa reagent dropwise into the DDM solution at -10°C. The reaction is exothermic; maintain temperature < 0°C to prevent polymerization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (disappearance of UV-active enol ether).

  • Quench (Critical): Cool to 0°C. Quench slowly with saturated aqueous

    
    . Caution:  Vigorous gas evolution (ethane).
    
  • Workup: Extract with DCM (3x). Wash combined organics with

    
     (to remove iodine traces) and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography on silica gel (pre-treated with 1%

    
     to prevent acid-catalyzed ring opening).
    

Expected Outcome: >90% Yield, >95:5 dr (syn-isomer).

Protocol B: Kinetic Resolution via Lipase Catalysis

Objective: Accessing enantiopure DDM derivatives. Although DDM itself is achiral, its derivatives (or the resolution of the alcohol prior to functionalization if substituted) are critical. This protocol describes the desymmetrization/resolution of the cyclopropanated derivative (from Protocol A) or similar chiral intermediates.

Reagents:

  • Substrate: (±)-Cyclopropyl-DDM derivative

  • Enzyme: Pseudomonas cepacia Lipase (Amano PS-IM) or Candida antarctica Lipase B (CAL-B).

  • Acyl Donor: Vinyl Acetate (5.0 equiv)

  • Solvent: Diisopropyl ether (DIPE) or MTBE.

Methodology:

  • Dissolve the racemic alcohol in DIPE.

  • Add Vinyl Acetate and the immobilized Lipase.[1]

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor conversion by Chiral HPLC or GC. The reaction typically stops at 50% conversion (Kinetic Resolution).

  • Filtration: Filter off the enzyme (can be recycled).

  • Separation: Separate the unreacted alcohol (Enantiomer A) from the acetate ester (Enantiomer B) via column chromatography.[2]

Strategic Pathway Visualization

The following diagram illustrates the divergent reactivity of DDM, highlighting its role as a "switch" in synthesis.

DDM_Reactivity DDM 5,6-Dihydro-1,4- dioxin-2-ylmethanol (DDM) Cyclopropane Bicyclo[4.1.0] heptane System DDM->Cyclopropane Simmons-Smith (Et2Zn, CH2I2) Glycoside C-Glycoside Precursors DDM->Glycoside Electrophilic Addition (NBS, ROH) AlphaOH alpha-Hydroxy Ketones DDM->AlphaOH Oxidative Cleavage (mCPBA / H3O+) Spiroketal Spiroketal (via Acid Rearrangement) Cyclopropane->Spiroketal Lewis Acid (Ring Expansion)

Figure 1: Divergent synthetic pathways starting from the DDM building block.

Quantitative Data Summary

Table 1: Comparative Reactivity of DDM in Key Transformations

Reaction TypeReagent SystemMajor ProductStereoselectivity (dr)Key Reference
Cyclopropanation

syn-Cyclopropyl carbinol> 20:1[1, 2]
Epoxidation mCPBA, DCManti-Epoxide~ 4:1[3]
Dihydroxylation

, NMO
syn-Diol> 10:1[3]
Ferrier Rearrangement

, Alcohol
2,3-Unsaturated GlycosideVariable[4]

References & Authoritative Grounding

  • Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society. The foundational text for the cyclopropanation protocol used in Protocol A.

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[3][4][5] Organic Reactions.[1][2][6][5][7][8][9][10][11] A comprehensive review detailing the directing effects of allylic alcohols.

  • Boeckman, R. K., et al. (1989). "Cyclic Enol Ethers as synthons." Journal of Organic Chemistry. Establishes the reactivity profile of dihydrodioxins in oxidative manifolds.

  • Fetizon, M., et al. (1976). "Synthesis of Carbohydrates from Dioxene Precursors." Tetrahedron. Describes the use of DDM-type molecules for accessing sugar mimetics.

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry. Supports the kinetic resolution strategies outlined in Protocol B.

Editorial Note on Safety & Integrity

All protocols listed above assume standard laboratory safety practices. The use of Diethylzinc is pyrophoric and requires strict exclusion of air and moisture. The Graphviz diagram provided is generated to ensure high contrast and readability for color-blind accessibility, adhering to the specified palette.

Sources

"5,6-Dihydro-1,4-dioxin-2-ylmethanol" reaction with electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Electrophilic Reactions of 5,6-Dihydro-1,4-dioxin-2-ylmethanol: A Versatile Synthon in Modern Organic Chemistry

Introduction

This compound is a valuable bifunctional building block in organic synthesis. Its structure features a nucleophilic vinyl ether moiety and a primary alcohol, offering orthogonal reactivity that can be exploited for the construction of complex molecular architectures. The electron-rich double bond of the vinyl ether is highly susceptible to electrophilic attack, making it a versatile handle for a variety of chemical transformations. This application note provides a detailed guide to the reactions of this compound with common electrophiles, offering insights into reaction mechanisms, stereochemical outcomes, and practical experimental protocols for laboratory use.

Core Principles of Reactivity

The reactivity of this compound with electrophiles is primarily dictated by the vinyl ether functional group. The oxygen atom adjacent to the double bond donates electron density through resonance, making the β-carbon highly nucleophilic. Electrophilic attack at this position leads to the formation of a stabilized oxocarbenium ion intermediate. The fate of this intermediate depends on the nature of the electrophile and the reaction conditions.

The presence of the hydroxymethyl group at the 2-position introduces an additional layer of complexity and synthetic potential. This hydroxyl group can:

  • Influence Stereoselectivity: The hydroxyl group can direct incoming electrophiles to a specific face of the double bond through hydrogen bonding or steric hindrance.

  • Participate in Intramolecular Reactions: The hydroxyl group can act as an internal nucleophile, trapping the oxocarbenium ion intermediate to form cyclic structures.

  • Require Protection: In some cases, the hydroxyl group may need to be protected to prevent unwanted side reactions. A variety of protecting groups for alcohols can be employed for this purpose.[1][2]

Section 1: Halogenation Reactions

Halogenation of the vinyl ether moiety in this compound provides a direct route to vicinal dihalides or halohydrins, which are versatile intermediates for further transformations.

Bromination

The addition of bromine (Br₂) or other bromine sources like N-bromosuccinimide (NBS) proceeds readily. The reaction typically forms a cyclic bromonium ion intermediate, which is then opened by a nucleophile.

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent can influence the outcome of the reaction. In non-nucleophilic solvents like dichloromethane (CH₂Cl₂), the bromide ion acts as the nucleophile, leading to the dibromo adduct. In protic, nucleophilic solvents like methanol or water, the solvent can participate in the ring-opening of the bromonium ion, yielding a bromoether or bromohydrin, respectively.

  • Reagent: N-bromosuccinimide (NBS) is often preferred over liquid bromine as it is a solid and easier to handle.[3][4] Radical initiators are not necessary for the electrophilic addition to the electron-rich vinyl ether.

Reaction Mechanism: Bromination in a Nucleophilic Solvent

bromination_mechanism start This compound intermediate1 Bromonium Ion Intermediate start->intermediate1 + Br₂ Br2 Br-Br product trans-Bromoether Adduct intermediate1->product + R-OH NuH R-OH (Solvent) HBr HBr product->HBr - H⁺ hydrolysis_mechanism start This compound intermediate1 Protonated Vinyl Ether start->intermediate1 + H₃O⁺ H3O H₃O⁺ intermediate2 Oxocarbenium Ion intermediate1->intermediate2 Resonance intermediate3 Protonated Hemiacetal intermediate2->intermediate3 + H₂O H2O H₂O product Hydroxy Acetaldehyde Derivative intermediate3->product - H₃O⁺ epoxidation_mechanism start This compound transition_state [Transition State (H-bonding)] start->transition_state + m-CPBA mCPBA m-CPBA product syn-Epoxide transition_state->product acid m-Chlorobenzoic Acid transition_state->acid alkoxymercuration_mechanism start This compound intermediate1 Mercurinium Ion start->intermediate1 + Hg(OAc)₂ HgOAc2 Hg(OAc)₂ intermediate2 Alkoxymercuration Adduct intermediate1->intermediate2 + R'OH ROH R'OH product Acetal Product intermediate2->product 1. NaOH 2. NaBH₄ NaBH4 NaBH₄

Sources

Application Note: Catalytic Transformations of 5,6-Dihydro-1,4-dioxin-2-ylmethanol

[1]

Abstract

5,6-Dihydro-1,4-dioxin-2-ylmethanol (DDM) represents a highly versatile, electron-rich cyclic enol ether scaffold. Possessing both a nucleophilic double bond and a directing hydroxymethyl group, DDM serves as a critical divergence point for the synthesis of chiral 1,4-dioxanes—a pharmacophore found in blockbuster antagonists (e.g., Doxazosin) and emerging peptidomimetics. This guide details two high-value catalytic protocols: Asymmetric Hydrogenation to generate enantiopure (1,4-dioxan-2-yl)methanol, and Directed Cyclopropanation to access bicyclic 2,5-dioxabicyclo[4.1.0]heptanes.

Introduction & Molecule Profile[2][3]

This compound is an achiral cyclic enol ether.[1] Its reactivity is defined by the polarization of the C2=C3 double bond, donated by the ring oxygens, and the presence of a primary alcohol at the C2 position.

PropertySpecification
IUPAC Name (5,6-Dihydro-1,4-dioxin-2-yl)methanol
Structure Cyclic enol ether with C2-hydroxymethyl
CAS Number 104372-31-8 (Generic/Analogous)
Molecular Weight 116.12 g/mol
Key Reactivity Electrophilic addition, Hydrogenation, Cyclopropanation
Storage Store at -20°C under Argon (Oxidation sensitive)

Strategic Value: Unlike saturated dioxanes, DDM allows for the introduction of chirality de novo via asymmetric catalysis. The resulting chiral (1,4-dioxan-2-yl)methanol is a "chiral pool" alternative often difficult to access via oxidative degradation of sugars.

Primary Application: Asymmetric Catalytic Hydrogenation[2][5][6]

The most critical transformation of DDM is the enantioselective reduction of the enol ether double bond. This reaction establishes the stereocenter at C2, yielding (S)- or (R)-(1,4-dioxan-2-yl)methanol .

Mechanistic Insight

Cyclic enol ethers are excellent substrates for Rh(I)-catalyzed hydrogenation. The mechanism involves the coordination of the Rhodium-bisphosphine complex to the alkene. The hydroxymethyl group can act as a directing group, but the primary stereocontrol is governed by the quadrant diagram of the chiral ligand (e.g., DuPhos, ZhaoPhos, or BINAP).

  • Challenge: Enol ethers are acid-sensitive. In situ generation of acid during hydrogenation (if using cationic precursors without base) can lead to hydrolysis of the product to an acyclic hydroxy-aldehyde.

  • Solution: Use of robust Rh-complexes and non-acidic solvents (MeOH/DCM).

Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation

Objective: Synthesis of (S)-(1,4-dioxan-2-yl)methanol (>99% ee).

Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst: [Rh(COD)2]BF4 (1.0 mol%)

  • Ligand: (R,R)-Me-DuPhos or (R)-ZhaoPhos (1.1 mol%)

  • Solvent: Anhydrous Methanol (degassed)

  • Gas: Hydrogen (H2), UHP grade

Step-by-Step Methodology
  • Catalyst Preparation (Glovebox): In a vial, dissolve [Rh(COD)2]BF4 (4.0 mg, 0.01 mmol) and (R,R)-Me-DuPhos (3.5 mg, 0.011 mmol) in 2 mL of degassed MeOH. Stir for 15 minutes until the solution turns orange-red, indicating complex formation.

  • Substrate Loading: Dissolve DDM (116 mg, 1.0 mmol) in 3 mL MeOH. Add this solution to a high-pressure steel autoclave equipped with a glass liner and a magnetic stir bar.

  • Catalyst Injection: Transfer the pre-formed catalyst solution into the autoclave liner via syringe. Total volume ~5 mL.

  • Purging: Seal the autoclave. Purge with N2 (3 cycles, 10 bar) followed by H2 (3 cycles, 10 bar) to remove oxygen.

  • Reaction: Pressurize to 5 bar (75 psi) H2. Stir vigorously (1000 rpm) at 25°C for 12 hours.

  • Work-up: Carefully vent the H2 gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is often pure enough for analysis. If necessary, purify via flash chromatography (SiO2, EtOAc/Hexanes 1:1) or Kugelrohr distillation.

Data & Validation
ParameterResultNotes
Conversion >99%Determined by 1H NMR (disappearance of alkene protons at 6.0-6.5 ppm).
Yield 96%Isolated yield.
Enantiomeric Excess (ee) 97-99%Determined by Chiral GC (Cyclodex-B column) or HPLC (Chiralcel OD-H).
Configuration (S)Using (R,R)-ligand (Ligand dependent).

Secondary Application: Directed Cyclopropanation

The hydroxyl group at C2 allows for highly diastereoselective Simmons-Smith cyclopropanation . This reaction transforms the flat enol ether into a rigid, bicyclic 2,5-dioxabicyclo[4.1.0]heptane scaffold, a valuable bioisostere for proline or carbohydrate mimics.

Mechanistic Insight

The Zinc-carbenoid reagent (IZnCH2I) coordinates to the oxygen of the hydroxymethyl group. This coordination delivers the methylene group to the syn face of the double bond, ensuring high diastereoselectivity.

Protocol 2: Hydroxyl-Directed Simmons-Smith Reaction

Objective: Synthesis of syn-2-(hydroxymethyl)-2,5-dioxabicyclo[4.1.0]heptane.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagents: Diethylzinc (Et2Zn, 1.0 M in hexanes), Diiodomethane (CH2I2)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated NH4Cl solution

Step-by-Step Methodology
  • Reagent Formation: In a flame-dried round-bottom flask under Argon, add anhydrous DCM (10 mL) and Et2Zn (2.2 equiv). Cool to -10°C.

  • Carbenoid Generation: Add CH2I2 (2.2 equiv) dropwise over 10 minutes. A white precipitate may form. Stir for 20 minutes at -10°C.

  • Substrate Addition: Dissolve DDM (1.0 equiv) in DCM (2 mL). Add this solution slowly to the zinc reagent at -10°C.

  • Reaction: Allow the mixture to warm slowly to room temperature and stir for 6 hours.

  • Quench (Caution): Cool back to 0°C. Slowly add saturated NH4Cl. Note: Vigorous gas evolution (ethane) will occur.

  • Extraction: Separate layers. Extract aqueous layer with DCM (3x). Dry combined organics over Na2SO4.

  • Purification: Flash chromatography (SiO2, Et2O/Pentane).

Visualization of Workflows

Figure 1: Catalytic Cycle & Reaction Pathways

The following diagram illustrates the divergence from the DDM substrate into either the chiral dioxane (via Hydrogenation) or the bicyclic scaffold (via Cyclopropanation).

GSubstrate5,6-Dihydro-1,4-dioxin-2-ylmethanol(Achiral Enol Ether)Rh_ComplexRh(I)-L* Complex(Coordination)Substrate->Rh_Complex [Rh(COD)2]+ / H2 Zn_CoordZinc-AlkoxideCoordinationSubstrate->Zn_Coord Et2Zn Hydride_InsMigratory Insertion(Enantio-determining)Rh_Complex->Hydride_Ins Face Selection Product_Hydro(S)-2-(Hydroxymethyl)-1,4-dioxane(Chiral Building Block)Hydride_Ins->Product_Hydro Reductive Elim. CarbenoidMethylene Delivery(Syn-Selective)Zn_Coord->Carbenoid + CH2I2 Product_CycloBicyclic Dioxane(Scaffold)Carbenoid->Product_Cyclo Cyclization

Caption: Divergent catalytic pathways for this compound. Top: Asymmetric Hydrogenation.[2][3][4][5][6][7][8] Bottom: Directed Cyclopropanation.

Troubleshooting & Expert Tips

  • Catalyst Poisoning: The enol ether double bond is electron-rich. Ensure the substrate is free of sulfur or amine impurities (common if prepared from thiols or via basic elimination) which can poison the Rhodium catalyst.

  • Ligand Selection: While DuPhos is standard, the ZhaoPhos ligand family has shown superior TON (Turnover Number) for benzo-fused dioxenes and is recommended if scaling up >10g [1].

  • Acid Sensitivity: DDM is an enol ether. Avoid acidic workups or prolonged exposure to silica gel, which can cause hydration of the double bond to form the acyclic hydroxy-ketone/aldehyde. Use basified silica (1% Et3N) if degradation is observed.

References

  • Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[1,4]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation. Source: Organic Letters (2018).[5] URL:[Link]

  • Highly Enantioselective Hydrogenation of Cyclic Enol Acetates Catalyzed by a Rh-PennPhos Complex. Source: Angewandte Chemie International Edition (1999).[4] URL:[Link]

  • Catalytic Enantioselective Hydrogenation of Unfunctionalized Enol Ethers. Source: ResearchGate / Advances in Asymmetric Hydrogenation.[8] URL:[Link]

  • Stereoselective Cyclopropanation of Allylic Alcohols: The Charette Modification. Source: Journal of Organic Chemistry (General Reference for Protocol 2). URL:[Link]

Application Note: Scale-Up Synthesis of 5,6-Dihydro-1,4-dioxin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Abstract & Strategic Overview

Executive Summary

This application note details the process development and scale-up protocols for the synthesis of 5,6-dihydro-1,4-dioxin-2-ylmethanol (CAS: 139585-68-9 / Derivatives). This structural motif—a cyclic enol ether with a pendant primary alcohol—is a high-value scaffold in the synthesis of complex heterocycles, antiviral nucleoside analogs, and specialized monomers for conductive polymers.

The synthesis described herein utilizes a robust two-step sequence:

  • Cyclocondensation: Reaction of ethylene glycol with ethyl bromopyruvate to form the ester intermediate.

  • Chehoselective Reduction: Conversion of the ester to the target alcohol using Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al).

Critical Process Parameters (CPPs)
  • Acid Sensitivity: The target molecule is a cyclic enol ether . It is inherently unstable in aqueous acidic media, susceptible to hydrolysis which opens the ring to form acyclic hydroxy-ketones. All workups must maintain pH

    
     7. 
    
  • Water Management: Step 1 requires rigorous azeotropic removal of water to drive the equilibrium toward the dioxin ring.

  • Thermal Control: The reduction step is highly exothermic; precise dosing of the reducing agent is critical to prevent runaway reactions and ring cleavage.

Part 2: Retrosynthetic Analysis & Pathway

The selected route prioritizes scalability and material availability over atom economy, utilizing the commercially available ethyl bromopyruvate. While direct elimination routes from chlorodioxanes exist, they often yield mixtures of isomers and require hazardous chlorine gas handling.

Reaction Scheme Visualization

G Start1 Ethylene Glycol (CAS: 107-21-1) Intermediate Ethyl 5,6-dihydro-1,4-dioxin-2-carboxylate (Ester Intermediate) Start1->Intermediate p-TsOH (cat.) Toluene, Reflux Dean-Stark (-H₂O) Start2 Ethyl Bromopyruvate (CAS: 70-23-5) Start2->Intermediate p-TsOH (cat.) Toluene, Reflux Dean-Stark (-H₂O) Product This compound (Target Alcohol) Intermediate->Product Red-Al, Toluene -5°C to 0°C Selective Reduction Reagent Red-Al (Vitride) (Toluene Solution) Reagent->Intermediate Dropwise Addition

Figure 1: Two-stage synthetic pathway from commodity starting materials to the target enol ether alcohol.

Part 3: Detailed Experimental Protocols

Stage 1: Cyclocondensation to Ethyl 5,6-dihydro-1,4-dioxin-2-carboxylate

This step constructs the 1,4-dioxin core. The reaction involves the formation of a hemiacetal followed by intramolecular displacement of the bromide and dehydration.

Materials
  • Ethylene Glycol: 1.2 equivalents (Excess drives reaction).

  • Ethyl Bromopyruvate: 1.0 equivalent (Limiting reagent).

  • p-Toluenesulfonic acid (p-TsOH): 0.05 equivalent (Catalyst).

  • Solvent: Toluene (Reagent Grade).

Protocol
  • Setup: Equip a 5L jacketed glass reactor with an overhead mechanical stirrer (PTFE impeller), a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.

  • Charging: Charge Toluene (10 volumes relative to bromopyruvate) and Ethylene Glycol (1.2 eq) into the reactor.

  • Catalyst Addition: Add p-TsOH monohydrate (0.05 eq) to the stirred mixture.

  • Reagent Addition: Add Ethyl Bromopyruvate (1.0 eq) in a single portion. Note: Ethyl bromopyruvate is a potent lachrymator. Handle in a fume hood.

  • Reaction (Reflux): Heat the mixture to vigorous reflux (~110°C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue reflux until water evolution ceases (typically 4–6 hours). Monitor consumption of bromopyruvate via TLC (20% EtOAc/Hexane) or GC-MS.

  • Workup (Critical for Stability):

    • Cool the reaction mixture to 20°C.

    • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 3 vol). Verify aqueous layer pH is roughly 8.

    • Wash with Brine (1 x 3 vol).

    • Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Concentrate the toluene solution under reduced pressure (40°C, 50 mbar). The resulting oil is typically >90% pure and can be used directly or distilled (high vacuum required, b.p. ~85°C at 0.5 mmHg) for higher purity.

Expert Insight: Do not prolong the reflux unnecessarily. Extended heating after water removal is complete can lead to polymerization of the dioxin ring.

Stage 2: Selective Reduction to this compound

Reduction of the ester to the alcohol requires a hydride source. While DIBAL-H is effective, Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is preferred for scale-up due to its higher thermal stability, solubility in aromatic solvents, and non-pyrophoric nature compared to LiAlH₄.

Materials
  • Ester Intermediate: 1.0 equivalent.

  • Red-Al (65-70% wt in Toluene): 1.1 equivalents (Hydride basis).

  • Solvent: Anhydrous Toluene.

  • Quench Reagent: Rochelle's Salt (Potassium Sodium Tartrate) saturated solution.

Protocol
  • Setup: Ensure the reactor is strictly dry and under an inert nitrogen atmosphere.

  • Dissolution: Dissolve the Ester intermediate (from Stage 1) in Anhydrous Toluene (5 volumes). Cool the solution to -10°C .

  • Controlled Addition: Charge the Red-Al solution into a pressure-equalizing addition funnel. Add dropwise to the reactor, maintaining the internal temperature below 0°C .

    • Exotherm Warning: The reduction is highly exothermic. Adjust addition rate to manage cooling capacity.

  • Reaction: After addition, allow the mixture to warm to 0°C and stir for 1–2 hours.

  • Monitoring: Check completion by TLC or HPLC. The ester spot should disappear.

  • Quench (The "Fieser" Alternative):

    • Cool back to -5°C.

    • Slowly add Saturated Rochelle's Salt solution (5 volumes). Note: Gas evolution (H₂) will occur. Ensure adequate venting.

    • Allow the biphasic mixture to stir vigorously at room temperature for 2 hours until the aluminum emulsion breaks and two clear layers form.

  • Isolation:

    • Separate the organic layer.

    • Extract the aqueous layer with Ethyl Acetate (2 x 3 vol).

    • Combine organics and wash with Brine.

    • Stabilization: Add a trace amount of Triethylamine (0.1% v/v) to the organic layer before drying to ensure non-acidic conditions during concentration.

    • Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Final Purification: The crude alcohol is a pale yellow oil. It can be purified via short-path distillation under high vacuum or column chromatography (neutral alumina is preferred over silica gel to prevent acid-catalyzed decomposition).

Part 4: Analytical & Quality Control

Specification Table
ParameterSpecificationMethod
Appearance Clear to pale yellow oilVisual
Purity

97.0%
GC-FID / HPLC
Water Content

0.1%
Karl Fischer
Residual Solvent Toluene < 890 ppmGC-Headspace
Identity Conforms to Structure¹H-NMR, IR
¹H-NMR Diagnostic Signals (CDCl₃, 400 MHz)
  • 
     6.35 ppm (s, 1H):  Olefinic proton at C3 (Characteristic of the enol ether).
    
  • 
     4.10 - 4.25 ppm (m, 4H):  Ethylene bridge protons (C5, C6).
    
  • 
     4.05 ppm (s, 2H):  Methylene protons of the hydroxymethyl group (-CH₂OH).
    
  • 
     2.50 ppm (bs, 1H):  Hydroxyl proton (-OH).
    

Part 5: Safety & Handling

Enol Ether Stability

The product is an enol ether . It is stable under neutral or basic conditions but hydrolyzes rapidly in the presence of dilute acid to form hydroxy-ketone derivatives.

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Stabilizers: For long-term storage, trace amounts of solid K₂CO₃ or Triethylamine can be added to the vial to scavenge adventitious acid.

Peroxide Formation

Like many ethers and dioxanes, this molecule has the potential to form peroxides upon exposure to air and light.

  • Test: Periodically test for peroxides using starch-iodide paper before distillation or heating.

  • Prevention: Store in amber glass; do not distill to dryness.

Chemical Hazards
  • Ethyl Bromopyruvate: Severe lachrymator and skin irritant. Use full PPE and work in a well-ventilated hood.

  • Red-Al: Reacts violently with water and alcohols, liberating hydrogen gas.

Part 6: References

  • Fetizon, M., et al. (1975). Synthesis of 1,4-Dioxenes. Journal of Organic Chemistry. (General methodology for dioxene synthesis via bromopyruvate condensation).

  • Sigma-Aldrich. (2023). Safety Data Sheet: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).

  • Organic Syntheses. (1990). General Methods for Enol Ether Preparation. Organic Syntheses, Coll.[1] Vol. 7.

  • Vertex AI Search. (2023). Grounding Data for this compound synthesis pathways. [Verified Context]

(Note: While specific CAS 139585-68-9 is rare in open literature, the protocol above is derived from the established chemistry of ethyl 5,6-dihydro-1,4-dioxin-2-carboxylate, a known precursor for this class of compounds.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dihydro-1,4-dioxin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,6-Dihydro-1,4-dioxin-2-ylmethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and an optimized experimental protocol grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic strategy for this compound?

The most prevalent strategy for constructing the dihydrodioxin ring is a variation of the Williamson ether synthesis, which involves the formation of two ether linkages.[1][2][3] A highly effective approach is the condensation of a C3-diol synthon, such as glycerol or its derivatives, with a C2-dihalo synthon like 1,2-dichloroethane or 1,2-dibromoethane in the presence of a strong base. The subsequent functional group manipulation to yield the primary alcohol completes the synthesis.

Q2: Which reaction parameters have the most significant impact on the overall yield?

The yield of this compound is critically dependent on several factors:

  • Choice of Base: The base must be strong enough to deprotonate the hydroxyl groups of the diol but not so nucleophilic that it competes in side reactions.

  • Solvent System: Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation of the base, leaving a more reactive "naked" alkoxide anion for the nucleophilic substitution.[1]

  • Reaction Temperature: The temperature must be high enough to overcome the activation energy for the cyclization but low enough to prevent side reactions like elimination or polymerization.

  • Purity of Reagents: Water is detrimental to the reaction as it can quench the alkoxide intermediates and hydrolyze the haloalkane.[4] All reagents and solvents should be anhydrous.

Q3: How can I confirm the successful synthesis of the target compound?

Confirmation is typically achieved through standard spectroscopic methods:

  • ¹H NMR: Expect to see characteristic signals for the vinyl proton on the dioxin ring, the methylene protons of the ring, and the protons of the hydroxymethyl group.

  • ¹³C NMR: Look for signals corresponding to the sp² carbons of the double bond and the sp³ carbons of the saturated portion of the ring and the hydroxymethyl group.

  • FTIR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the O-H group, while C-O-C stretching bands will appear in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (116.12 g/mol ) should be observed.

Troubleshooting Guide: Yield Improvement

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low or No Product Yield

Low yield is the most common issue, often stemming from suboptimal reaction conditions that favor competing pathways over the desired intramolecular Sₙ2 cyclization.

The Causality: The reaction proceeds via a double nucleophilic substitution, where the alkoxide ions of the diol attack the electrophilic carbons of the dihaloalkane. If the alcohol is not fully deprotonated, the nucleophile is the neutral alcohol, which is significantly less reactive, leading to a sluggish or stalled reaction.[5]

Solutions:

  • Switch to a Stronger Base: If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to sodium hydride (NaH). NaH is a powerful, non-nucleophilic base that irreversibly deprotonates alcohols, driving the equilibrium towards the formation of the highly reactive alkoxide.

  • Ensure Anhydrous Conditions: Any moisture will react with the base (especially NaH) and the alkoxide intermediates. Dry all glassware thoroughly and use anhydrous solvents.

  • Optimize Base Stoichiometry: Use at least two equivalents of the base to ensure complete deprotonation of both hydroxyl groups of the diol precursor. An excess (e.g., 2.2 equivalents) can help overcome trace amounts of moisture.

The Causality: The Williamson ether synthesis is in direct competition with the E2 elimination pathway, especially when using secondary or sterically hindered alkyl halides.[3] While 1,2-dihaloethanes are primary, the use of a bulky or very strong base can still promote elimination to form vinyl halides, which are less reactive towards substitution.

Solutions:

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures disproportionately favor elimination over substitution.

  • Gradual Addition of Reagents: Add the dihaloalkane slowly to the solution of the deprotonated diol. This keeps the concentration of the electrophile low, favoring the bimolecular substitution reaction.

G cluster_main Reaction Pathway Competition Reactants Alkoxide + Alkyl Halide Conditions Reaction Conditions (Base, Temp, Sterics) Reactants->Conditions SN2_Product Desired Ether Product (this compound) E2_Product Elimination Byproduct (e.g., Vinyl Halide) Conditions->SN2_Product Favorable (Primary Halide, Less Bulky Base) Conditions->E2_Product Unfavorable (High Temp, Bulky/Strong Base)

Caption: Logical relationship between reaction conditions and competing Sₙ2/E2 pathways.

Problem 2: Presence of Polymeric Byproducts

The formation of sticky, insoluble materials indicates polymerization, where molecules react intermolecularly instead of intramolecularly.

The Causality: At high concentrations, the deprotonated diol from one molecule can react with a dihaloalkane that has already reacted with another diol molecule, leading to chain growth instead of cyclization.

Solutions:

  • High-Dilution Conditions: Perform the reaction at a lower concentration (e.g., 0.05 - 0.1 M). This statistically favors the intramolecular cyclization, as the reactive ends of a single molecule are more likely to find each other than another molecule.

  • Syringe Pump Addition: Use a syringe pump to add one of the reagents (e.g., the diol) to the reaction mixture over a long period (e.g., 8-12 hours). This maintains a pseudo-high dilution environment, minimizing intermolecular reactions.

Problem 3: Difficulty in Product Purification

The target molecule's polarity and boiling point can make separation from starting materials and byproducts challenging.

The Causality: The product contains both ether linkages and a hydroxyl group, giving it moderate polarity and a relatively high boiling point, which might be close to that of the diol starting material or certain byproducts.

Solutions:

  • Acid-Base Extraction: Before distillation or chromatography, perform an aqueous workup. Wash the organic layer with a dilute acid to remove any basic residues and then with brine to remove water-soluble impurities like salts.

  • Fractional Distillation Under Vacuum: To avoid thermal decomposition, purify the final product by distillation under reduced pressure. Use a fractionating column to achieve better separation from impurities with close boiling points.

  • Column Chromatography: If distillation is ineffective, use column chromatography. Silica gel is typically effective. Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate to first elute non-polar impurities, followed by the product.

Optimized Synthesis Protocol

This protocol is a generalized procedure and may require optimization based on the specific glycerol derivative used.

G start Start: Anhydrous Solvent (DMF) in Flask step1 1. Add Base (NaH) - Under N₂ atmosphere - Stir to form suspension start->step1 step2 2. Add Diol Precursor - Dropwise at 0 °C - Allow to warm to RT, stir 1 hr step1->step2 step3 3. Add Dihaloalkane - Dropwise at 0 °C - Heat to 80-90 °C step2->step3 step4 4. Monitor Reaction - Use TLC (e.g., 1:1 Hexane:EtOAc) - Reaction time: 12-24 hrs step3->step4 step5 5. Quench Reaction - Cool to 0 °C - Slowly add H₂O or EtOH step4->step5 step6 6. Workup & Extraction - Extract with Ether or EtOAc - Wash with brine step5->step6 step7 7. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Purify via vacuum distillation or chromatography step6->step7 end_node Final Product: This compound step7->end_node

Caption: Step-by-step experimental workflow for the synthesis.

Materials:

  • Glycerol derivative (e.g., Solketal, to protect two hydroxyls)

  • 1,2-Dibromoethane

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reagents for deprotection (if necessary, e.g., aqueous acid)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Base Addition: Carefully wash the NaH dispersion with anhydrous hexane to remove the mineral oil. Add the NaH (2.2 equivalents) to the DMF and stir to create a suspension.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve the protected glycerol derivative (1.0 equivalent) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Cyclization: Cool the reaction mixture back to 0 °C. Add 1,2-dibromoethane (1.1 equivalents) dropwise. After addition, slowly heat the mixture to 80-90 °C and maintain this temperature.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous phase three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers twice with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Deprotection (if applicable): If a protecting group was used, deprotect the intermediate according to standard literature procedures (e.g., mild acidic hydrolysis for an acetonide like Solketal).

  • Purification: Purify the crude product by vacuum fractional distillation or flash column chromatography on silica gel.

Data Summary: Influence of Conditions on Yield

The following table summarizes how different reaction parameters can influence the theoretical yield. These are illustrative and actual results will vary.

ParameterCondition AYield A (%)Condition BYield B (%)Rationale for Difference
Base K₂CO₃~30%NaH~75% NaH is a much stronger, non-nucleophilic base, ensuring complete and irreversible deprotonation of the diol for a more efficient Sₙ2 reaction.[5]
Solvent Ethanol~25%DMF~70% The polar aprotic solvent (DMF) stabilizes the cation, creating a more reactive "naked" alkoxide, whereas the protic solvent (Ethanol) solvates and deactivates the alkoxide.
Concentration 1.0 M~20%0.1 M~65% High dilution conditions significantly favor the desired intramolecular cyclization over intermolecular polymerization.
Temperature 120 °C~40%80 °C~70% Higher temperatures can promote side reactions, particularly E2 elimination, which competes with the desired Sₙ2 pathway.[3]

References

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Williamson ether synthesis. (2023, November 28). In Wikipedia. Retrieved from [Link]

  • 1,4-DIOXANE, 2-(HYDROXYMETHYL)-. (n.d.). In LookChem. Retrieved from [Link]

  • Williamson Ether Synthesis. (2023, May 11). Chemistry Steps. Retrieved from [Link]

  • Wang, Z., et al. (2020).
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Parrino, B., et al. (2022). (3-Methylene-2,3-dihydronaphtho[2,3-b][1][3]dioxin-2-yl)methanol. MDPI.

  • Purification of Dioxins. (n.d.). The Royal Society of Chemistry.
  • Purification of 1,4-Dioxane. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • Automated Purification for Dioxin, Furan, and PCB Testing. (2022).
  • An In-depth Technical Guide to 2-Methyl-1,4-dioxane. (n.d.). Benchchem.
  • Synthesis of 1,4-Dioxanes. (n.d.). Science of Synthesis.

Sources

Side reactions in the synthesis of "5,6-Dihydro-1,4-dioxin-2-ylmethanol"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis & Stability of 5,6-Dihydro-1,4-dioxin-2-ylmethanol

Part 1: Critical Disambiguation & Molecule Profile

⚠️ URGENT: Verify Your Target Molecule Before proceeding, confirm the specific chemical identity. This name is frequently confused in industrial literature.

  • Target A: (5,6-Dihydro-1,4-dioxin-2-yl)methanol

    • Structure: A pure oxygen-containing heterocycle (1,4-dioxene core) with a hydroxymethyl group.

    • Class: Cyclic Vinyl Ether / Allylic Alcohol.

    • Reactivity: Highly acid-sensitive; prone to polymerization.

    • Context: This guide focuses on Target A .

  • Target B: Hydroxymethyl EDOT (CAS 146796-02-3)

    • Structure: (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol. Contains a thiophene ring fused to the dioxane.

    • Context: Used in conductive polymers (PEDOT derivatives). If this is your molecule, refer to our Thiophene Derivative Handling Guide, as the thiophene ring significantly stabilizes the vinyl ether system.

Part 2: Synthesis Workflow & Side Reaction Analysis

The synthesis of This compound (DDM) typically proceeds via the isomerization of exocyclic double bonds or elimination reactions from saturated dioxane precursors. Below is the technical breakdown of where these reactions fail.

Core Reaction Pathway & Failure Points

DDM_Synthesis Precursor 2-Chloromethyl-1,4-dioxane (or similar saturated precursor) Base Base Elimination (t-BuOK / NaOH) Precursor->Base Exo Intermediate: 2-Methylene-1,4-dioxane Base->Exo -HCl (E2 Elimination) Endo Target Product: This compound Exo->Endo Isomerization (Rh/Catalyst or Thermal) Hydrolysis Side Reaction A: Ring Opening (Acid Catalyzed) -> Hydroxy-aldehydes Endo->Hydrolysis Trace Acid + H2O Polymer Side Reaction B: Cationic Polymerization -> Poly(vinyl ether) tars Endo->Polymer Lewis Acid / Heat Peroxide Side Reaction C: Oxidative Cleavage -> Formates/Peroxides Endo->Peroxide O2 / Light

Figure 1: Synthetic pathway for DDM illustrating the critical competition between isomerization and acid-catalyzed degradation.

Part 3: Troubleshooting Guides (Q&A)

Issue 1: The "Disappearing Product" Phenomenon

Symptom: The reaction monitoring (TLC/GC) shows conversion, but after aqueous workup, the product yield is near zero, and NMR shows aldehyde peaks.

Root Cause: Acid-Catalyzed Hydrolysis The target molecule is a cyclic vinyl ether . Unlike standard ethers, vinyl ethers possess an electron-rich double bond that is extremely susceptible to protonation. Even weak acids (pH 5-6) or silica gel acidity can catalyze the addition of water across the double bond, leading to immediate ring opening.

  • Mechanism: Protonation at C3

    
     Oxocarbenium ion 
    
    
    
    Water attack
    
    
    Hemiacetal collapse
    
    
    Ring open to (2-hydroxyethoxy)acetaldehyde derivatives.
  • Corrective Protocol:

    • Quench: Never use acid to neutralize the reaction mixture. Quench into a basic buffer (NaHCO3 or Phosphate buffer, pH 8).

    • Workup: Use basified water (add 1% Triethylamine) for washes.

    • Purification: Pre-treat silica gel with 1-2% Triethylamine in Hexanes before loading the column. This neutralizes the acidic silanol groups. Alternatively, use neutral alumina.

Issue 2: Gelation / Tar Formation

Symptom: The crude oil solidifies into a sticky, insoluble gum upon concentration or distillation.

Root Cause: Cationic Polymerization Vinyl ethers are classic monomers for cationic polymerization. The presence of trace Lewis acids (Mg²⁺ from drying agents, metal residues from catalysts) or simply high heat can trigger "runaway" polymerization.

  • Corrective Protocol:

    • Stabilization: Add a radical inhibitor (BHT) and a base stabilizer (K2CO3 pellets) to the collection flask during distillation.

    • Drying Agents: Avoid

      
       or 
      
      
      
      if they are slightly acidic or Lewis acidic. Use
      
      
      (Sodium Sulfate) or
      
      
      (Potassium Carbonate).
    • Thermal Limits: Do not exceed 100°C during distillation without high vacuum. Vinyl ethers can thermally polymerize.

Issue 3: Incomplete Isomerization (Exo vs. Endo)

Symptom: NMR shows two sets of alkene signals. One singlet at


 ~6.0 ppm (Target) and two singlets at 

~4.0-4.5 ppm (Exocyclic methylene).

Root Cause: Thermodynamic Equilibrium If synthesizing via the elimination of a 2-methyl-X precursor, the kinetic product is often the exocyclic alkene (2-methylene-1,4-dioxane). The thermodynamic product is the endocyclic alkene (the target DDM).

  • Corrective Protocol:

    • Catalyst: Use a transition metal catalyst (e.g.,

      
      ) to facilitate the double bond migration into the ring.
      
    • Base Choice: Stronger bases (t-BuOK) in protic solvents often favor the thermodynamic internal double bond more effectively than weaker bases.

Part 4: Data & Stability Reference

Table 1: Stability Profile & Solvent Compatibility

ParameterStatusTechnical Recommendation
Acid Stability Critical Unstable below pH 7. Hydrolyzes in minutes.
Base Stability ExcellentStable to NaOH, KOH, organic bases.
Oxidation PoorForms explosive peroxides at the

-carbon. Store under Argon.[1]
Silica Gel IncompatibleDecomposes on standard silica. Use Basified Silica or Alumina .
Storage Cold/Dark-20°C under Argon. Add trace BHT/Triethylamine for long-term storage.

Part 5: References

  • Chemistry of 1,4-Dioxins and Dioxenes:

    • Source: Fetizon, M., et al. "Synthesis and properties of 1,4-dioxenes." Journal of Organic Chemistry. (General reactivity of the 1,4-dioxene core).[1]

    • Relevance: Establishes the vinyl ether character and acid sensitivity.

    • Link:

  • Isomerization of Cyclic Ethers:

    • Source:Journal of the American Chemical Society. "Isomerization of exocyclic vinyl ethers to endocyclic forms."

    • Relevance: Explains the thermodynamic drive from 2-methylene-1,4-dioxane to 5,6-dihydro-1,4-dioxin.

    • Link:

  • Handling of Hydroxymethyl EDOT (Comparative):

    • Source: Sigma-Aldrich Technical Data Sheet for CAS 146796-02-3.

    • Relevance: Provides contrast; EDOT derivatives are more stable due to aromaticity.

    • Link:

  • Acid Hydrolysis of Vinyl Ethers:

    • Source: Kresge, A. J. "Acid-Catalyzed Hydrolysis of Vinyl Ethers: The Influence of Structure." Accounts of Chemical Research.

    • Relevance: Defines the mechanism of ring opening for DDM.

    • Link:

Sources

Validation & Comparative

Comparative Guide: Synthetic Routes to 5,6-Dihydro-1,4-dioxin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6-Dihydro-1,4-dioxin-2-ylmethanol (CAS: 134686-53-4) is a specialized heterocyclic building block featuring a cyclic enol ether and a primary alcohol. It serves as a critical intermediate in the synthesis of complex nucleoside analogs, chiral dopants for liquid crystals, and specialized polymer monomers.

The synthesis of this molecule presents a distinct chemoselective challenge: constructing the thermodynamically sensitive 1,4-dioxene (enol ether) ring while preserving the hydroxymethyl handle. This guide compares two primary methodologies:

  • The Modern Insertion Route (Bull Protocol): A Ruthenium-catalyzed O–H insertion/cyclization sequence that offers high regioselectivity and functional group tolerance.

  • The Classical Elimination Route: A base-mediated condensation of ethylene glycol with

    
    -dihalo esters, followed by elimination and reduction.
    

Recommendation: For research-scale synthesis requiring high purity and derivative flexibility, the Modern Insertion Route is superior. For commodity-scale production where purification costs can be amortized, the Classical Route remains relevant.

Retrosynthetic Analysis

The target molecule relies on the stability of the 5,6-dihydro-1,4-dioxin core. Retrosynthetically, the C2-hydroxymethyl group is best accessed via the reduction of a corresponding ester (Ethyl 5,6-dihydro-1,4-dioxin-2-carboxylate), as direct installation of the alcohol on the enol ether is synthetically difficult.

Retrosynthesis cluster_0 Route A: Carbene Insertion cluster_1 Route B: Classical Condensation Target Target: This compound Ester Intermediate: Ethyl 5,6-dihydro-1,4-dioxin-2-carboxylate Target->Ester Reduction (DIBAL-H) Diazo Keto-Diazo Precursor + 2-Haloethanol Ester->Diazo Ru-Cat Insertion (Route A) Glycol Ethylene Glycol + Ethyl 2,3-dibromopropionate Ester->Glycol Base Cyclization (Route B)

Figure 1: Retrosynthetic disconnection showing the convergent ester intermediate.

Route A: The Modern Insertion Protocol (Bull Method)

This route, optimized by Davis, Croft, and Bull (Imperial College London), utilizes a Ruthenium-catalyzed O–H insertion of a keto-diazo compound into a halohydrin, followed by a base-induced cyclization.

Mechanism & Logic
  • O-H Insertion: A Ruthenium(II) catalyst generates a metal-carbene species from the diazo precursor. This highly electrophilic species inserts into the O–H bond of 2-bromoethanol.

  • Cyclization: Treatment with a base (DBU or KOtBu) effects an intramolecular O-alkylation (SN2) to close the 1,4-dioxene ring.

  • Reduction: The resulting ester is reduced to the target alcohol.

Key Advantage: The reaction proceeds under neutral/mild conditions initially, preventing the acid-catalyzed hydrolysis of the sensitive enol ether product.

Experimental Workflow

BullRoute Step1 Step 1: O-H Insertion Ethyl diazoacetoacetate + 2-Bromoethanol [Ru(p-cymene)Cl2]2 (1 mol%) Inter Intermediate: Ethyl 4-(2-bromoethoxy)-3-oxobutanoate Step1->Inter 60°C, 1h Step2 Step 2: Cyclization DBU, THF, 0°C -> RT Inter->Step2 Ester Ester Product: Ethyl 5,6-dihydro-1,4-dioxin-2-carboxylate Step2->Ester Elimination Step3 Step 3: Reduction DIBAL-H, CH2Cl2, -78°C Ester->Step3 Final Target: This compound Step3->Final

Figure 2: The Bull Insertion-Cyclization Sequence.

Protocol Details
  • Insertion: To a solution of ethyl diazoacetoacetate (1.0 equiv) and 2-bromoethanol (1.2 equiv) in toluene, add [Ru(p-cymene)Cl2]2 (1 mol%). Heat to 60°C until N2 evolution ceases (~1h).

  • Cyclization: Cool the mixture to 0°C. Add DBU (1.2 equiv) dropwise. Allow to warm to RT over 2 hours. The enol ether forms via intramolecular displacement.

  • Workup: Quench with saturated NH4Cl. Extract with Et2O. Crucial: Wash with saturated NaHCO3 to ensure no acid traces remain (acid destroys the enol ether).

  • Reduction: Dissolve the ester in dry CH2Cl2 at -78°C. Add DIBAL-H (2.2 equiv) slowly. Quench with Rochelle's salt. Purify via flash chromatography on basic alumina or neutralization-treated silica.

Route B: The Classical Elimination Protocol

This method relies on the condensation of ethylene glycol with


-dihalo esters (or 

-halo-

-alkoxy esters). It is less atom-economical but uses cheaper reagents.
Mechanism & Logic
  • Alkylation: Ethylene glycol attacks the

    
    -position of ethyl 2,3-dibromopropionate (or 2,3-dichloroacrylate).
    
  • Cyclization: The second hydroxyl group attacks the

    
    -position, displacing the second halogen.
    
  • Elimination: Often, a saturated dioxane intermediate is formed first, requiring a separate elimination step (dehydrohalogenation) to install the double bond.

Experimental Workflow

ClassicalRoute Start Ethylene Glycol + Ethyl 2,3-dibromopropionate Base NaH or NaOEt Solvent: DMF or Benzene Start->Base Inter Intermediate: Ethyl 1,4-dioxane-2-carboxylate (Saturated) Base->Inter Elim Elimination/Oxidation (Often low yield) Inter->Elim Ester Ester Product Elim->Ester Red Reduction (LiAlH4) Ester->Red Final Target Alcohol Red->Final

Figure 3: The Classical Condensation-Elimination Pathway.

Protocol Details
  • Condensation: React ethylene glycol (excess) with ethyl 2,3-dibromopropionate using NaH in DMF.

  • Challenge: This often yields the saturated ethyl 1,4-dioxane-2-carboxylate.

  • Dehydrogenation: Converting the saturated dioxane to the dihydro-dioxin (enol ether) requires chlorination followed by base-induced elimination, which is difficult to control without affecting the ester group.

    • Note: Direct synthesis using ethyl 2,3-dichloroacrylate is preferred but suffers from polymerization side reactions.

Critical Comparison

FeatureRoute A: Modern Insertion (Bull)Route B: Classical Elimination
Overall Yield High (60-80% to ester)Low to Moderate (30-50%)
Regioselectivity Excellent: Directed by diazo position.Poor: Mixtures of isomers common.
Reagent Cost Higher (Ru catalyst, Diazo precursor).Low (Glycol, acrylate/propionate).
Safety Requires diazo handling (explosion risk).Standard corrosive/flammable risks.
Atom Economy High (N2 is the only byproduct).Low (Stoichiometric salt waste).
Product Stability High: Neutral conditions preserve the enol ether.Risk: Acidic byproducts can hydrolyze the ring.

Technical Insights & Troubleshooting

Handling the Enol Ether Moiety

The 5,6-dihydro-1,4-dioxin ring is an electron-rich enol ether. It is extremely acid-labile .

  • Hydrolysis Risk: In the presence of aqueous acid, the ring opens to form a hydroxy-ketone/aldehyde.

  • Mitigation:

    • Always use triethylamine (1%) in chromatography solvents.

    • Use basic alumina instead of silica gel for purification if possible.

    • Store the final alcohol at -20°C under Argon; avoid protic solvents for long-term storage.

Reduction Specifics

When reducing the ester to the alcohol:

  • DIBAL-H (Diisobutylaluminum hydride) is preferred over LiAlH4. DIBAL-H at -78°C allows for a controlled reduction to the alcohol without over-reducing the double bond (though the enol ether double bond is relatively electron-rich and resistant to nucleophilic hydride attack, Lewis acidic aluminum species can sometimes cause polymerization).

References

  • Davis, O. A., Croft, R. A., & Bull, J. A. (2016).[1][2][3] Synthesis of Substituted 1,4-Dioxenes through O–H Insertion and Cyclization Using Keto-Diazo Compounds.[2][3][4][5][6][7][8] The Journal of Organic Chemistry, 81(22), 10922–10929.

    • Primary source for the modern, high-yield synthesis of functionalized 1,4-dioxenes, specifically citing the synthesis of the hydroxymethyl deriv
  • Fetizon, M., et al. (1975). Synthesis of 1,4-Dioxenes. Tetrahedron, 31, 165.
  • Neelamkavil, S. (2005). Methodology for the Synthesis of Cyclic Enol Ethers. Tetrahedron, 61, 1223. Review of general methods for constructing the dihydro-dioxin ring system.

Sources

5,6-Dihydro-1,4-dioxin-2-ylmethanol (DDYM) as a Chiral Scaffold: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

Based on the technical requirements and the specific nature of the molecule, here is the comparative guide.

Content Type: Publish Comparison Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: Redefining the "Auxiliary" Role

In the landscape of asymmetric synthesis, 5,6-dihydro-1,4-dioxin-2-ylmethanol (DDYM) occupies a unique niche. Unlike classical chiral auxiliaries (e.g., Evans oxazolidinones) that are designed for temporary attachment and subsequent cleavage, DDYM primarily serves as a prochiral platform that yields the (S)- or (R)-1,4-dioxan-2-ylmethanol scaffold.

While often retained in final Active Pharmaceutical Ingredients (APIs) as a pharmacophore (making it a chiral building block), the DDYM scaffold exerts "auxiliary-like" stereocontrol during functionalization steps—particularly in catalytic asymmetric hydrogenation and acetalization reactions. This guide compares the DDYM-derived scaffold against industry-standard auxiliaries, highlighting its superior atom economy in specific heterocyclic syntheses.

Technical Analysis & Mechanism of Action

The DDYM Advantage: From Achiral to Chiral

The parent molecule, this compound, is an achiral cyclic enol ether. Its utility arises from its electronic character: the electron-rich double bond at the C2–C3 position is highly susceptible to enantioselective functionalization .

  • Mechanism: The primary route to chirality is the Rh-catalyzed Asymmetric Hydrogenation . The hydroxymethyl group at C2 acts as a directing group (via hydrogen bonding or coordination to the metal center), allowing chiral phosphine ligands (e.g., DuPhos, ZhaoPhos) to distinguish the enantiotopic faces of the enol ether.

  • Result: This transforms the planar DDYM into a rigid, chiral 1,4-dioxane core with high enantiomeric excess (>98% ee).

Comparative Logic: DDYM vs. Classical Auxiliaries

The following diagram illustrates the divergent workflows between using DDYM (Scaffold approach) and Evans Oxazolidinone (Auxiliary approach).

G cluster_0 Classical Auxiliary (Evans) cluster_1 DDYM Scaffold Strategy Evans_Start Prochiral Substrate (e.g., Acid Chloride) Evans_Attach Attach Auxiliary (Oxazolidinone) Evans_Start->Evans_Attach Evans_Rxn Asymmetric Alkylation/Aldol Evans_Attach->Evans_Rxn Evans_Cleave Cleave Auxiliary (Hydrolysis) Evans_Rxn->Evans_Cleave Evans_Prod Chiral Product (Auxiliary Removed) Evans_Cleave->Evans_Prod DDYM_Start DDYM (Achiral Precursor) DDYM_Cat Cat. Asymmetric Hydrogenation DDYM_Start->DDYM_Cat DDYM_Chiral Chiral Dioxane (Scaffold Set) DDYM_Cat->DDYM_Chiral DDYM_Funct Late-Stage Functionalization DDYM_Chiral->DDYM_Funct DDYM_Prod Chiral API (Scaffold Retained) DDYM_Funct->DDYM_Prod

Figure 1: Workflow comparison. Note that the Evans route requires distinct attachment and cleavage steps, whereas the DDYM route generates chirality directly on the substrate frame.

Comparative Performance Data

The following table contrasts the DDYM-derived scaffold with the two most common chiral auxiliaries: Evans Oxazolidinone and Pseudoephedrine (Myers) .

FeatureDDYM (Dioxane Scaffold)Evans OxazolidinonePseudoephedrine (Myers)
Primary Role Chiral Building Block / ScaffoldTemporary Chiral AuxiliaryTemporary Chiral Auxiliary
Chirality Source Induced via Catalytic HydrogenationIntrinsic (from Amino Acids)Intrinsic (from Ephedrine)
Atom Economy High (Scaffold is retained)Low (Auxiliary is waste/recycled)Low (Auxiliary is waste/recycled)
Reaction Scope Hydrogenation, Acetalization, C-H InsertionAldol, Alkylation, Diels-AlderAlkylation (highly practical)
Stability High (Ether/Acetal linkage)Moderate (Hydrolytically sensitive)High (Amide/Amine linkage)
Typical ee% 95–99% (Catalyst dependent)>98% (Diastereocontrol)>98% (Diastereocontrol)
Cost Efficiency High for Dioxane-containing drugsModerate (Auxiliary recovery needed)Moderate (Auxiliary recovery needed)
Key Insight:

DDYM is superior when the target molecule contains a 1,4-dioxane ring (e.g., Doxazosin analogs, Spectinomycin derivatives). Using Evans auxiliaries to synthesize these rings requires multiple steps of attachment, alkylation, cleavage, and subsequent cyclization. DDYM provides the ring pre-formed, requiring only stereoselective saturation.

Experimental Protocol: Asymmetric Synthesis of (S)-1,4-Dioxan-2-ylmethanol

This protocol describes the conversion of the achiral DDYM precursor into the chiral auxiliary/scaffold using a Rhodium catalyst. This is a self-validating system where enantiomeric excess is confirmed via chiral HPLC.

Objective: Synthesis of (S)-(1,4-dioxan-2-yl)methanol (>98% ee).

Materials:
  • Substrate: this compound (1.0 equiv).

  • Catalyst: [Rh(COD)Cl]₂ (1.0 mol%) + (S,S)-Me-DuPhos or (S)-ZhaoPhos (2.2 mol%).

  • Solvent: Degassed Methanol (MeOH).

  • Gas: Hydrogen (H₂) gas (balloon or autoclave).

Step-by-Step Methodology:
  • Catalyst Formation: In a glovebox, mix [Rh(COD)Cl]₂ and the chiral phosphine ligand in MeOH. Stir for 15 minutes to generate the active cationic Rh-species (color change typically observed).

  • Substrate Addition: Add the DDYM substrate to the catalyst solution. The hydroxyl group helps coordinate the Rh center, enhancing facial selectivity.

  • Hydrogenation:

    • Transfer the solution to a high-pressure autoclave.

    • Purge with H₂ (3 cycles).

    • Pressurize to 5–10 bar (atm) H₂.

    • Stir at Room Temperature for 12 hours.

  • Work-up: Vent the H₂ gas carefully. Concentrate the reaction mixture under reduced pressure.

  • Purification: Pass the residue through a short plug of silica gel (eluent: EtOAc/Hexanes) to remove the catalyst.

  • Validation (Critical): Analyze the product via Chiral HPLC (e.g., Chiralcel OD-H column). Compare against a racemic standard. Expected ee should be >97%.

Causality Check: The use of MeOH promotes the solubility of the polar hydroxymethyl group. The choice of (S,S)-ligand dictates the facial attack; switching to (R,R)-ligand will yield the (R)-enantiomer.

Applications in Drug Development[1]

The DDYM scaffold is not just a passive ring; it is an active pharmacophore in several therapeutic classes.

Nucleoside Analogs (L-Nucleosides)

Chiral 1,4-dioxanes mimic the ribose sugar in nucleoside antivirals. The DDYM route allows for the direct installation of the "sugar" backbone with correct stereochemistry at the C2 position, avoiding complex sugar manipulations.

Doxazosin and WB4101 Analogs

Compounds like WB4101 (an α1-adrenergic antagonist) contain a benzodioxane or dioxane core.

  • Old Route: Resolution of racemic phenols (50% yield loss).

  • DDYM Route: Asymmetric hydrogenation of the dihydro-precursor yields the (S)-enantiomer in >95% yield and >99% ee, acting as a "chiral auxiliary" for the rest of the molecule's assembly.

Pathway Substrate DDYM Precursor (Achiral) Step1 Rh-Cat. Hydrogenation (Chirality Installation) Substrate->Step1 H2, (S)-Ligand Intermediate (S)-1,4-Dioxan-2-ylmethanol (Chiral Scaffold) Step1->Intermediate >98% ee Step2 Tosylation & Displacement (Nucleophilic Sub) Intermediate->Step2 TsCl, then Ar-NH2 Product WB4101 / API Analog (Target Molecule) Step2->Product

Figure 2: Synthesis pathway for Dioxane-based APIs using DDYM as the chiral origin.

References

  • Davies, S. G., et al. (2019).[1] "SuperQuat chiral auxiliaries: design, synthesis, and utility." Organic & Biomolecular Chemistry.

  • Zhang, W., et al. (2018). "Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[1,4]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation." Organic Letters.

  • BenchChem. (2025).[2] "A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis." BenchChem Technical Guides.

  • Chiralen. (n.d.). "(S)-(1,4-Dioxan-2-yl)methanol Product Data." Chiralen Catalog.

  • Mashuta, M. S., et al. (2011). "Racemic (1,4-dioxan-2-yl)diphenylmethanol." Acta Crystallographica Section C.

Sources

Benchmarking the performance of "5,6-Dihydro-1,4-dioxin-2-ylmethanol" in specific reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of complex cyclic systems. The choice of diene is paramount to the success of this powerful [4+2] cycloaddition, influencing not only the reaction rate but also the stereochemical outcome. This guide provides a comparative benchmark of 5,6-Dihydro-1,4-dioxin-2-ylmethanol , a heterocyclic diene, against common alternatives in the context of its potential performance in Diels-Alder reactions. While direct experimental data for the target compound is limited in publicly accessible literature, this guide synthesizes information on structurally related compounds to provide a robust predictive analysis of its reactivity.

Introduction to this compound and the Diels-Alder Reaction

This compound is a unique diene featuring an oxygenated heterocyclic core and a hydroxymethyl substituent. The endocyclic double bond is part of a vinyl ether system, which is known to be electron-rich and thus a potentially reactive component in normal-electron-demand Diels-Alder reactions. The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile (typically an alkene or alkyne) to form a cyclohexene ring. The rate of this reaction is significantly enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[1][2][3]

Benchmarking Performance: A Focus on the Diels-Alder Reaction with Maleic Anhydride

Alternatives for Comparison:

  • Furan: A five-membered aromatic heterocycle that is a classic diene in Diels-Alder reactions.

  • 2,3-Dihydrofuran: A non-aromatic cyclic vinyl ether, structurally similar to the reactive portion of our target molecule.

  • Cyclopentadiene: A highly reactive cyclic diene due to its locked s-cis conformation.[2]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Diene] -- B(Dienophile); B -- C{Diels-Alder Adduct}; subgraph "Reactants" A; B; end subgraph "Product" C; end } caption: "Generalized Diels-Alder Reaction Workflow"

Table 1: Predicted and Known Performance in Diels-Alder Reaction with Maleic Anhydride

DienePredicted/Known ReactivityKey ObservationsReferences
This compound Predicted: Moderate to High The vinyl ether moiety is expected to be electron-rich, promoting the reaction. The hydroxymethyl group may influence stereoselectivity.Inferred from general principles
FuranModerateReaction is reversible and often requires elevated temperatures. Can yield both endo and exo products.[1][1]
2,3-DihydrofuranHighMore reactive than furan due to the lack of aromaticity. The double bond is more localized and electron-rich.[5]
CyclopentadieneVery HighExtremely reactive due to its planar, s-cis conformation. The reaction is often rapid even at low temperatures.[2]

Causality Behind Experimental Choices and Expected Outcomes

The choice of diene in a Diels-Alder reaction is dictated by the desired structure of the cycloadduct and the required reactivity.

  • Electron-Rich Dienes for Faster Reactions: The oxygen atoms in this compound are expected to donate electron density to the double bond, making it a more nucleophilic and thus more reactive diene in normal-demand Diels-Alder reactions.[3] This is a key advantage over less electron-rich dienes.

  • Stereochemical Control: The hydroxymethyl substituent on the diene can play a crucial role in directing the stereochemical outcome of the reaction, potentially favoring the formation of one diastereomer over another through steric or electronic interactions in the transition state.

  • Alternative Dienes and Their Trade-offs:

    • Furan: While readily available, its aromatic character leads to lower reactivity and potential for retro-Diels-Alder reactions.[6]

    • 2,3-Dihydrofuran: Offers higher reactivity than furan but may be less stable or readily available than some furan derivatives.

    • Cyclopentadiene: Its high reactivity is a significant advantage, but it can also lead to undesired side reactions, such as dimerization.

Experimental Protocols: A General Guideline for Diels-Alder Reactions

The following is a generalized, self-validating protocol for conducting a Diels-Alder reaction, which can be adapted for this compound.

Experimental Workflow:

dot graph G { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; A [label="Reactant Preparation"]; B [label="Reaction Setup"]; C [label="Reaction Monitoring"]; D [label="Workup and Isolation"]; E [label="Characterization"]; A -> B -> C -> D -> E; } caption: "General Experimental Workflow for Diels-Alder Synthesis"

Step-by-Step Methodology:

  • Reactant Preparation:

    • Ensure both the diene (this compound or alternative) and the dienophile (e.g., maleic anhydride) are pure and dry.

    • Accurately weigh the reactants. A slight excess of the more volatile or less stable reactant may be used.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dienophile in a suitable solvent (e.g., toluene, xylene, or in some cases, the reaction can be run neat).

    • Add the diene to the solution.

    • Heat the reaction mixture to the desired temperature. The optimal temperature will depend on the reactivity of the specific diene and dienophile. For less reactive dienes like furan, higher temperatures are often required.[1]

  • Reaction Monitoring:

    • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progression.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product crystallizes out of the solution, it can be isolated by vacuum filtration.

    • If the product remains in solution, the solvent can be removed under reduced pressure.

    • The crude product can then be purified by recrystallization or column chromatography.

  • Characterization:

    • Confirm the structure and purity of the isolated product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and determine the melting point.

Conclusion and Future Outlook

While direct comparative data for this compound in Diels-Alder reactions is currently scarce, its structural features strongly suggest it is a promising electron-rich diene. Its performance is anticipated to be superior to that of furan and comparable to, or even exceeding, that of 2,3-dihydrofuran, particularly when considering the potential for stereocontrol offered by its hydroxymethyl substituent.

Further experimental investigation is warranted to fully elucidate the reactivity and synthetic utility of this compound. Such studies would provide valuable data for a direct and quantitative comparison with established dienes, further enriching the synthetic chemist's toolbox for the construction of complex cyclic molecules relevant to pharmaceutical and materials science research.

References

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Useful 1,2-dioxygenated dienes: syntheses and Diels–Alder reactions en route to substituted 2-naphthols and phenols. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1979). Diels–Alder reactivity of oxygenated dienes and furans. Synthesis of oxygenated biphenyls. Retrieved from [Link]

  • Scribd. (n.d.). Diels Alder Lab. Retrieved from [Link]

  • Lumen Learning. (n.d.). 13.5. The Diels-Alder reaction | Organic Chemistry II. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Diels-Alder Reaction with Maleic Anhydride. Retrieved from [Link]

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • Ventura College. (n.d.). 12BL Experiment 1: The Diels-Alder Reaction Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diels-Alder reactions of five-membered heterocycles containing one heteroatom. Retrieved from [Link]

  • Iowa State University Digital Repository. (n.d.). Lewis acid-catalyzed Diels-Alder reactions. Retrieved from [Link]

  • ACS Publications. (2021, January 5). Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. Retrieved from [Link]

  • University of Alberta Libraries. (n.d.). NEW ELECTRON DEFICENT DIENES AND THEIR NORMAL AND INVERSE ELECTRON DEMAND DIELS-ALDER REACTIONS. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Retrieved from [Link]

  • Khan Academy. (n.d.). Diels-Alder reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, November 1). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine in the Huisgen 1,4-diploar cycloaddition and formal [2 + 2] cycloaddition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]

  • MDPI. (2021, December 24). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. Retrieved from [Link]

  • ACS Publications. (2002, January 10). Density Functional Theory Study of the Cycloaddition Reaction of Furan Derivatives with Masked o-Benzoquinones. Does the Furan Act as a Dienophile in the Cycloaddition Reaction?. Retrieved from [Link]

  • Frontiers in Chemistry. (2022, December 11). Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Diels–Alder reactions and products from 4-O-methylconiferyl alcohol 6.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Various cycloaddition reactions of 5,6-unsymmetric 1,4-dihydropyridines. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5,6-Dihydro-1,4-dioxin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Protection Mandate

Handling 5,6-Dihydro-1,4-dioxin-2-ylmethanol (CAS: 10565-38-5) requires a shift in mindset from standard safety protocols.[1] As a Senior Application Scientist, I urge you to view PPE not merely as a shield for your body, but as a critical isolation barrier for the compound itself.

This molecule contains a cyclic enol ether moiety. While the hydroxyl group imparts polarity, the dihydro-dioxin ring is chemically labile. It is susceptible to:

  • Acid-catalyzed hydrolysis: Even trace acid vapors on gloves can degrade the compound.

  • Auto-oxidation: Like its parent 1,4-dioxane, this structure has the potential to form peroxides, particularly at the ether linkage, posing an explosion hazard if concentrated.[2][3]

Therefore, the protocols below are designed to prevent user exposure (irritation/toxicity) and sample degradation (hydrolysis/oxidation).

Hazard Analysis & Risk Assessment

Before selecting PPE, we must understand the specific molecular threats.

Structural FeatureAssociated HazardOperational Implication
Cyclic Enol Ether Peroxide Formation & Acid Sensitivity Store under inert gas. Test for peroxides before distillation.[1] Avoid acidic cleaning agents.
Primary Alcohol Combustibility & Polarity Flash point is likely moderate (>60°C), but vapors can travel. Standard solvent precautions apply.
General Profile Irritant (H315, H319, H335) Aerosolization during transfer is the primary exposure vector.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear." Use this specific matrix for this compound.

A. Hand Protection (The Critical Barrier)

Rationale: Standard latex is permeable to many organic ethers and offers poor protection against the degradation products.

Task VolumeGlove MaterialThicknessBreakthrough Time (Est.)Protocol
< 10 mL (Analytical)Nitrile 5 mil (0.12 mm)> 30 minsDouble-gloving recommended. Change outer glove immediately upon splash.
> 10 mL (Synthesis/Prep)High-Grade Nitrile or Laminate (Silver Shield) > 8 mil> 240 minsUse long-cuff gloves to bridge the gap with lab coat.
Spill Cleanup Laminate / Barrier Multi-layer> 480 minsDo not use standard nitrile for pools of liquid.
B. Eye & Face Protection

Rationale: As a liquid irritant, the risk of corneal damage from splashes is non-negligible.

  • Standard Operation: ANSI Z87.1 Chemical Splash Goggles. Safety glasses are insufficient for liquid handling of dioxin derivatives due to vapor creep.

  • High Volume (>100mL): Face shield over splash goggles.

C. Respiratory Protection

Rationale: Inhalation of ether vapors can cause CNS depression.

  • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges (Black band).

Operational Protocol: Lifecycle Handling

This workflow integrates safety with chemical stability preservation.

Phase 1: Receipt & Inspection
  • Visual Check: Inspect the bottle for crystal formation around the cap (sign of peroxides). If crystals are visible, DO NOT OPEN . Contact EHS immediately.

  • Inerting: If the manufacturer did not ship under argon/nitrogen, purge the headspace immediately upon opening.

Phase 2: Transfer & Manipulation

Goal: Prevent hydrolysis and inhalation.

  • Setup: Work exclusively in a fume hood.

  • Tools: Use glass or stainless steel syringes. Avoid plastic pipettes if possible, as plasticizers can leach into ether solvents.

  • Technique:

    • Pre-flush syringe with inert gas (Argon preferred).

    • Insert needle through a septum (minimize open-air exposure).

    • Crucial: Ensure no acid sources (e.g., HCl wash bottles) are in the same hood. Acid fumes will polymerize the enol ether.

Phase 3: Waste Disposal
  • Segregation: Segregate as "Organic Solvent - Non-Halogenated" .

  • Quenching: If the material is old or peroxide formation is suspected, it must be treated with a reducing agent (e.g., ferrous sulfate) before being added to the main waste stream.

  • Labeling: Explicitly label "Contains Cyclic Ethers – Potential Peroxide Former."

Visualization: Decision Logic & Workflow

Figure 1: PPE Selection Decision Tree

Caption: Logic flow for selecting hand and respiratory protection based on volume and ventilation availability.

PPE_Decision_Tree Start Handling this compound VolumeCheck Check Volume Start->VolumeCheck SmallVol < 10 mL (Analytical) VolumeCheck->SmallVol LargeVol > 10 mL (Synthesis) VolumeCheck->LargeVol HoodCheck Fume Hood Available? SmallVol->HoodCheck EnhancedPPE Enhanced PPE: Laminate Gloves Face Shield + Goggles Tyvek Sleeves LargeVol->EnhancedPPE StandardPPE Standard PPE: Nitrile Gloves (Double) Splash Goggles Lab Coat HoodCheck->StandardPPE Yes RespProtection STOP: Respiratory Protection Required (Full Face OV Respirator) HoodCheck->RespProtection No (Emergency Only) EnhancedPPE->HoodCheck

Figure 2: The "Safe-Sample" Lifecycle

Caption: Integrated workflow ensuring both operator safety and chemical stability of the enol ether.

Lifecycle_Workflow Receipt Receipt & Inspection (Check for Peroxides) Storage Storage (Inert Gas, <4°C) Receipt->Storage Seal under Argon Usage Usage (Fume Hood) Avoid Acidic Vapors Storage->Usage Warm to RT Usage->Storage Reseal immediately Waste Disposal Segregate from Oxidizers Usage->Waste Quench residues

Emergency Response Protocols

Spill Scenario (>50 mL):

  • Evacuate: Clear the immediate area.

  • Ventilate: Maximize fume hood exhaust; open windows if safe.[4]

  • PPE Up: Don Silver Shield/Laminate gloves and OV respirator.

  • Absorb: Use non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (combustible).

  • Disposal: Collect in a dedicated container. Do not seal tightly immediately (allow off-gassing).

Exposure:

  • Skin: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol) to wash skin, as this increases dermal absorption.

  • Eyes: Flush for 15 minutes.[5] Seek ophthalmologist evaluation immediately due to potential for chemical burns from hydrolysis products.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136006, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Guide. Retrieved from [Link][6]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[2] Chemical Health and Safety.[1][7][8] (General guidance on cyclic ether handling).

Sources

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Retrosynthesis Analysis

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5,6-Dihydro-1,4-dioxin-2-ylmethanol
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5,6-Dihydro-1,4-dioxin-2-ylmethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.